

An In-Depth Technical Guide to Methyl 3-methyloxetane-3-carboxylate

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Compound of Interest

Compound Name: Methyl 3-methyloxetane-3-carboxylate

Cat. No.: B1429390

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Introduction: The Emergence of a Key Building Block in Medicinal Chemistry

Methyl 3-methyloxetane-3-carboxylate, identified by the CAS Number 1260670-18-5, is a specialized heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realm of drug discovery and medicinal chemistry.^{[1][2]} This guide provides a comprehensive technical overview of its synthesis, properties, and applications, offering field-proven insights for its strategic deployment in research and development.

The core of this molecule is the oxetane ring, a four-membered heterocycle containing one oxygen atom. The 3,3-disubstituted pattern, featuring both a methyl and a methyl carboxylate group, imparts unique structural and physicochemical properties.^{[3][4]} This substitution renders the oxetane ring more stable compared to less substituted counterparts, a critical feature for its incorporation into potential drug candidates. In recent years, oxetanes have been increasingly utilized as versatile building blocks, serving as innovative bioisosteres for commonly used functional groups, thereby enabling the fine-tuning of molecular properties to enhance therapeutic potential.^{[3][5]}

Physicochemical and Structural Properties

The distinct structural arrangement of **Methyl 3-methyloxetane-3-carboxylate** directly influences its physical and chemical behavior, making it an attractive component for modifying the properties of lead compounds in drug discovery.

Property	Value	Source
CAS Number	1260670-18-5	[1]
Molecular Formula	C ₆ H ₁₀ O ₃	
Molecular Weight	130.14 g/mol	[1]
IUPAC Name	methyl 3-methyloxetane-3-carboxylate	
SMILES	CC1(COC1)C(=O)OC	
InChI	InChI=1S/C6H10O3/c1-6(3-9-4-6)5(7)8-2/h3-4H2,1-2H3	
Predicted XlogP	0.1	

Synthesis of Methyl 3-methyloxetane-3-carboxylate

The primary and most direct route to **Methyl 3-methyloxetane-3-carboxylate** is through the esterification of its corresponding carboxylic acid, 3-methyloxetane-3-carboxylic acid (CAS: 28562-68-7).[6] The Fischer-Speier esterification is a classic and reliable method for this transformation, involving the reaction of the carboxylic acid with methanol in the presence of an acid catalyst.[7][8]

Experimental Protocol: Fischer-Speier Esterification

This protocol outlines a representative procedure for the synthesis of **Methyl 3-methyloxetane-3-carboxylate** from 3-methyloxetane-3-carboxylic acid.

Materials:

- 3-methyloxetane-3-carboxylic acid
- Methanol (anhydrous)

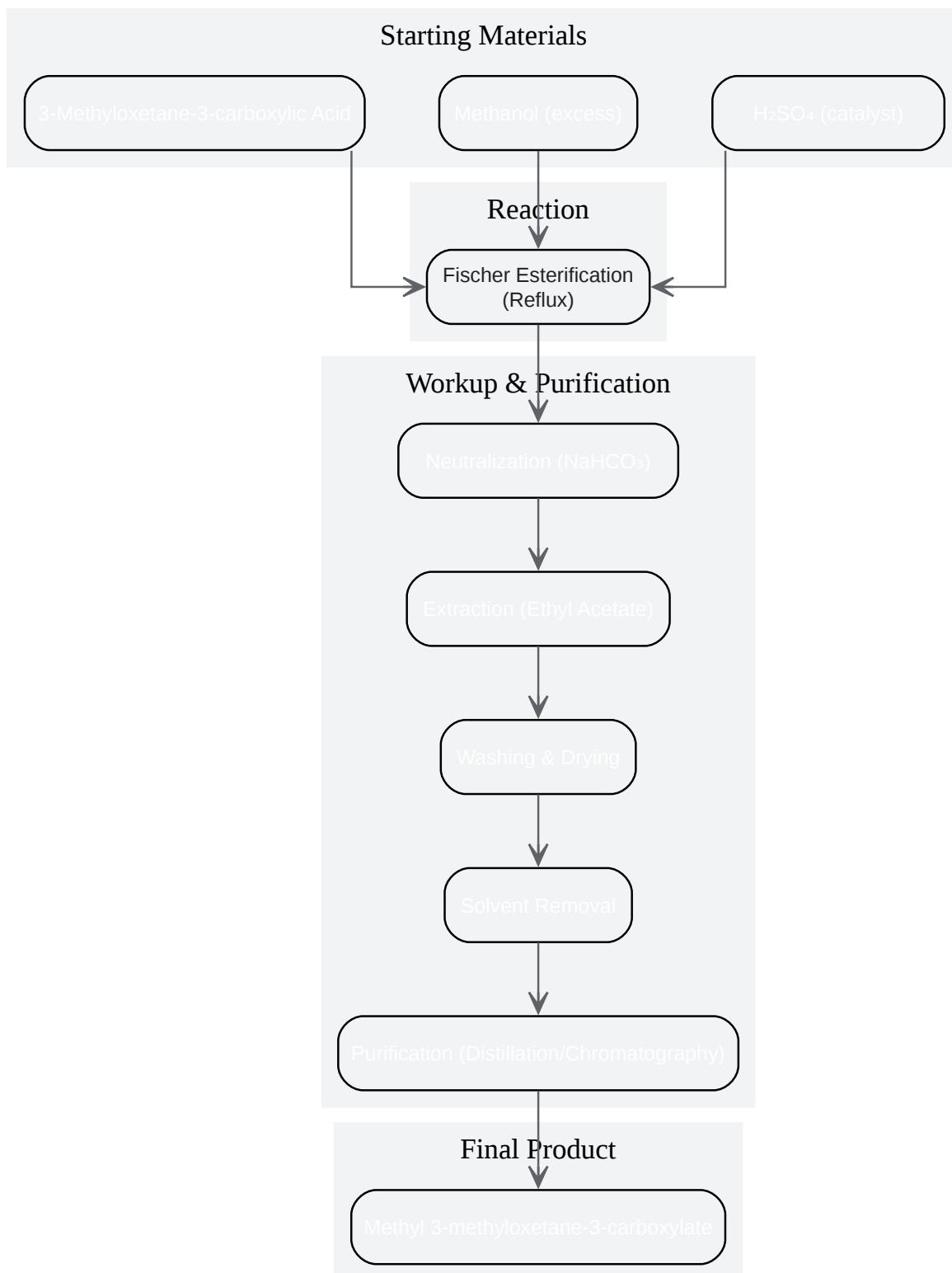
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Ethyl acetate
- Anhydrous sodium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve 3-methyloxetane-3-carboxylic acid in an excess of anhydrous methanol (typically 10-20 equivalents). Place a magnetic stir bar in the flask.
- **Catalyst Addition:** While stirring the solution, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1 equivalents).
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to a gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
- Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude **Methyl 3-methyloxetane-3-carboxylate**.
- Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Diagram of the Synthesis Workflow:



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Caption: Workflow for the synthesis of **Methyl 3-methyloxetane-3-carboxylate**.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the 3,3-disubstituted oxetane motif, as present in **Methyl 3-methyloxetane-3-carboxylate**, is a strategic decision in modern medicinal chemistry to address several key challenges in drug design.

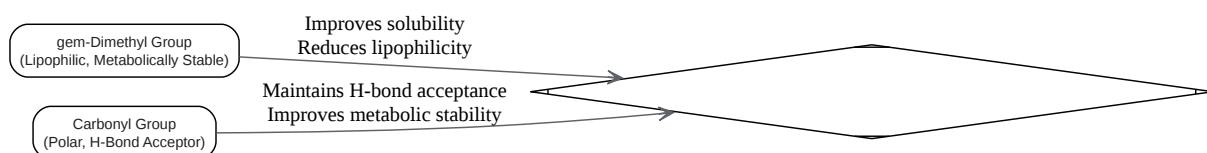
Bioisosteric Replacement

One of the most powerful applications of the 3,3-disubstituted oxetane core is as a bioisostere for the gem-dimethyl group and carbonyl functionalities.[2][3]

- **gem-Dimethyl Group Replacement:** The substitution of a gem-dimethyl group with a 3,3-disubstituted oxetane can block metabolically labile positions in a molecule without significantly increasing lipophilicity.[2] This can lead to improved metabolic stability and pharmacokinetic profiles.
- **Carbonyl Group Replacement:** The oxetane's oxygen atom can act as a hydrogen bond acceptor, mimicking the electronic properties of a carbonyl group.[9] This substitution can enhance aqueous solubility and reduce the potential for off-target interactions associated with ketones.[9]

The rationale behind these replacements is to improve the overall "drug-likeness" of a compound by modulating its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The polar nature of the oxetane ring often leads to an increase in solubility and a reduction in the metabolic clearance of a drug candidate.

Diagram of Bioisosteric Relationships:



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Caption: Bioisosteric role of the 3,3-disubstituted oxetane core.

Safety and Handling

For the precursor, 3-methyloxetane-3-carboxylic acid (CAS 28562-68-7), the following GHS information is available:

- Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning
- Hazard Statement: H302 (Harmful if swallowed)
- Classification: Acute Toxicity 4, Oral

For **Methyl 3-methyloxetane-3-carboxylate** (CAS 1260670-18-5), one supplier notes it as an "Irritant". As with all laboratory chemicals, it is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. Consult the specific Safety Data Sheet (SDS) from the supplier for detailed handling and emergency procedures.

Conclusion

Methyl 3-methyloxetane-3-carboxylate is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its unique 3,3-disubstituted oxetane structure offers a compelling solution for overcoming common hurdles in drug development, such as poor solubility and metabolic instability. By serving as a versatile bioisostere, it allows for the nuanced optimization of molecular properties, paving the way for the design of safer and more effective therapeutics. A thorough understanding of its synthesis and chemical behavior, as outlined in this guide, is paramount for its successful application in pioneering research.

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